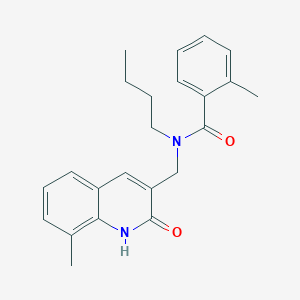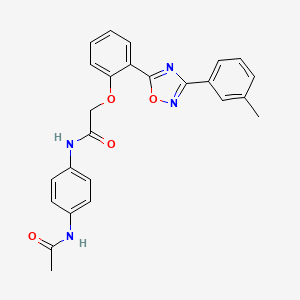
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide, also known as DMQB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMQB belongs to a class of compounds known as hydroxyquinolines, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as activate antioxidant pathways that protect against oxidative stress.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been shown to have a variety of biochemical and physiological effects in animal and cell models. It has been found to reduce inflammation and oxidative stress, inhibit cancer cell growth, and improve cognitive function in animal models of Alzheimer's disease. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has also been shown to have a protective effect on the liver, reducing damage caused by toxins and oxidative stress.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has several advantages for use in scientific research, including its high purity and stability, as well as its ability to modulate multiple signaling pathways. However, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide also has some limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide's anticancer properties warrant further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of more efficient synthesis methods for N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide could lead to its broader use in scientific research.
合成法
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 2-hydroxy-3-methylbenzaldehyde, followed by a series of chemical transformations to yield the final product. The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been optimized to improve yield and purity, making it a viable compound for scientific research.
科学的研究の応用
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-7-21(25)24(20-12-15(2)10-11-16(20)3)14-18-13-17-8-5-6-9-19(17)23-22(18)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWXKCOBUSRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

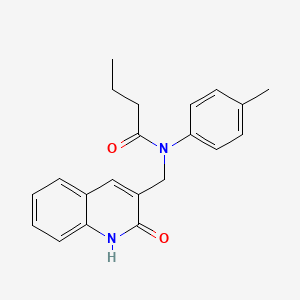
![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)

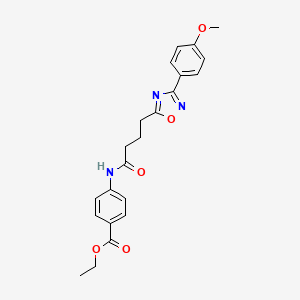

![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)
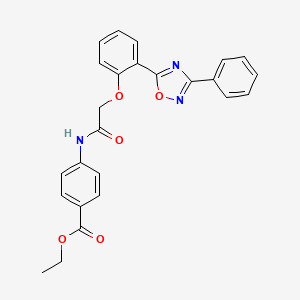


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
